molecular formula C9H8N2O3 B12362808 6-hydroxy-7-methoxy-4aH-quinazolin-4-one

6-hydroxy-7-methoxy-4aH-quinazolin-4-one

Cat. No.: B12362808
M. Wt: 192.17 g/mol
InChI Key: LOOLYGPMWCRMCM-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methoxy-4aH-quinazolin-4-one is a heterocyclic organic compound with the molecular formula C₉H₈N₂O₃. It is a derivative of quinazolinone, characterized by the presence of hydroxy and methoxy functional groups at the 6th and 7th positions, respectively. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-methoxy-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroquinazoline-4-one with a suitable oxidizing agent to introduce the hydroxy group at the 6th position . The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

6-Hydroxy-7-methoxy-4aH-quinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise in the development of antitumor agents and kinase inhibitors.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-hydroxy-7-methoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of tumor cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-7-methoxy-3H-quinazolin-4-one
  • 7-Hydroxy-6-methoxy-3H-quinazolin-4-one
  • 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one

Uniqueness

6-Hydroxy-7-methoxy-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-hydroxy-7-methoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-5,12H,1H3

InChI Key

LOOLYGPMWCRMCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=NC(=O)C2C=C1O

Origin of Product

United States

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